

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 1-Cyanocyclopropanecarboxylate

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Compound of Interest

Compound Name:	<i>Ethyl 1-cyanocyclopropanecarboxylate</i>
Cat. No.:	B074422

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Introduction

Ethyl 1-cyanocyclopropanecarboxylate is a bifunctional molecule incorporating a cyclopropane ring, a nitrile group, and an ethyl ester. This unique structural combination makes it a valuable building block in organic synthesis, particularly in the creation of complex cyclic systems and as a monomer for specialized polymers. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive data required for these purposes.

This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **ethyl 1-cyanocyclopropanecarboxylate**. By delving into the causality behind the spectral features, this document serves as a practical reference for the characterization of this and structurally related compounds.

Molecular Identity and Physical Properties

A foundational step in any chemical analysis is the confirmation of the molecule's basic properties.

Caption: Structure of **Ethyl 1-Cyanocyclopropanecarboxylate**.

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C ₇ H ₉ NO ₂
Molecular Weight	139.15 g/mol
Boiling Point	217 °C (lit.)
Density	1.077 g/mL at 25 °C (lit.)
Refractive Index (n ₂₀ /D)	1.445 (lit.)

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy

Experimental Rationale: The ¹H NMR spectrum reveals the electronic environment of every proton in the molecule. A standard experiment involves dissolving the analyte in a deuterated solvent, such as chloroform-d (CDCl₃), which is NMR-silent, and adding a reference standard like tetramethylsilane (TMS) set to 0.00 ppm.

Step-by-Step Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **ethyl 1-cyanocyclopropanecarboxylate** in ~0.6 mL of CDCl₃.
- **Internal Standard:** Add a small drop of TMS.
- **Data Acquisition:** Acquire the spectrum on a 400 MHz (or higher) spectrometer. Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

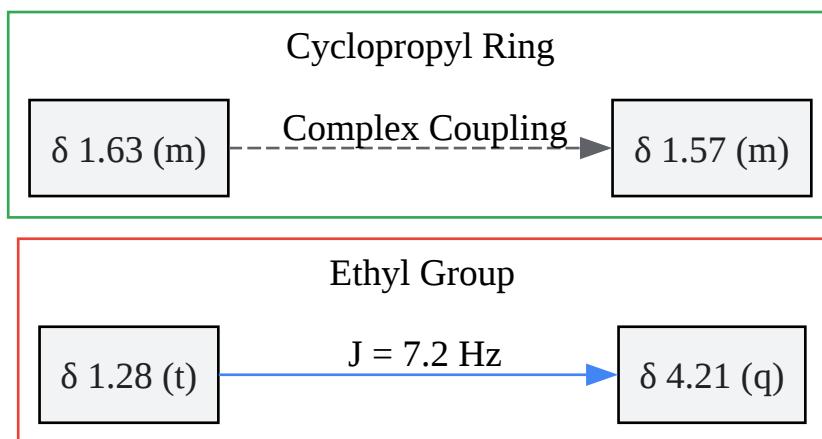
- Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and determine the multiplicities and coupling constants.

Data and Interpretation:

Table 2: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
4.21	Quartet (q)	7.2	2H	-O-CH ₂ -CH ₃
1.65-1.61	Multiplet (m)	-	2H	Cyclopropyl-H
1.58-1.55	Multiplet (m)	-	2H	Cyclopropyl-H
1.28	Triplet (t)	7.2	3H	-O-CH ₂ -CH ₃

- Ethyl Group (-OCH₂CH₃): The methylene protons (-CH₂-) at 4.21 ppm are deshielded by the adjacent electronegative oxygen atom. They appear as a quartet due to coupling with the three neighboring methyl protons ($n+1 = 3+1 = 4$). The methyl protons (-CH₃) at 1.28 ppm are shielded and appear as a triplet, coupling to the two methylene protons ($n+1 = 2+1 = 3$). The identical coupling constant ($J = 7.2$ Hz) confirms their connectivity.
- Cyclopropyl Group (-CH₂CH₂-): The four protons on the cyclopropane ring appear as two distinct multiplets between 1.55 and 1.65 ppm. Protons on a substituted cyclopropane ring are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence, combined with both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling, results in complex splitting patterns that are not easily resolved into simple first-order multiplets.



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Caption: ^1H NMR coupling relationships.

Carbon-13 (^{13}C) NMR Spectroscopy

Experimental Rationale: Proton-decoupled ^{13}C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shift of each signal is highly indicative of the carbon's hybridization and electronic environment (e.g., alkane, nitrile, ester).

Predicted Data and Interpretation: While a published spectrum was not available, the chemical shifts can be reliably predicted based on established correlation tables.[\[1\]](#)[\[2\]](#)

Table 3: Predicted ^{13}C NMR Chemical Shifts

Predicted Shift (δ , ppm)	Carbon Assignment	Rationale
~165	C=O	Ester carbonyl carbons are strongly deshielded. [1]
~118	C≡N	Nitrile carbons appear in a characteristic downfield region. [2]
~63	-O-CH ₂ -	The carbon is deshielded by the directly attached oxygen.
~25	Quaternary C	The quaternary carbon of the cyclopropane ring.
~18	Cyclopropyl CH ₂	Cyclopropane carbons are unusually shielded due to ring strain and appear upfield. [3]
~14	-CH ₂ -CH ₃	Typical chemical shift for a terminal methyl group in an ethyl chain.

Part 2: Infrared (IR) Spectroscopy

Principle and Application: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[\[4\]](#)

Step-by-Step Protocol (ATR):

- Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
- Sample Application: Place a single drop of neat liquid **ethyl 1-cyanocyclopropanecarboxylate** directly onto the ATR crystal.

- Data Acquisition: Acquire the sample spectrum. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance plot.

Data and Interpretation:

Table 4: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~2980	C-H Stretch	Alkyl (sp ³)	Confirms the presence of the ethyl and cyclopropyl C-H bonds.
~2250	C≡N Stretch	Nitrile	A strong, sharp absorption in this region is definitive for a nitrile group. [5]
~1735	C=O Stretch	Ester	A very strong, sharp peak characteristic of a saturated ester carbonyl. [6] [7]
~1250 & ~1100	C-O Stretch	Ester	Two strong bands confirming the C-O single bonds of the ester linkage. [7] [8]

The IR spectrum provides clear, self-validating evidence for the two key functional groups. The sharp peak at ~2250 cm⁻¹ is a classic signature of a nitrile, while the intense absorption at ~1735 cm⁻¹ is unmistakable for an ester carbonyl.[\[5\]](#)[\[6\]](#) The absence of a broad absorption around 3300 cm⁻¹ confirms the lack of O-H or N-H groups.

Part 3: Mass Spectrometry (MS)

Principle and Application: In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, and the fragmentation pattern provides structural clues, acting as a molecular fingerprint.[\[9\]](#)

Predicted Data and Interpretation:

The molecular ion (M^+) for a compound with the formula $C_7H_9NO_2$ is expected at an m/z of 139.

Table 5: Predicted Key Mass Fragments

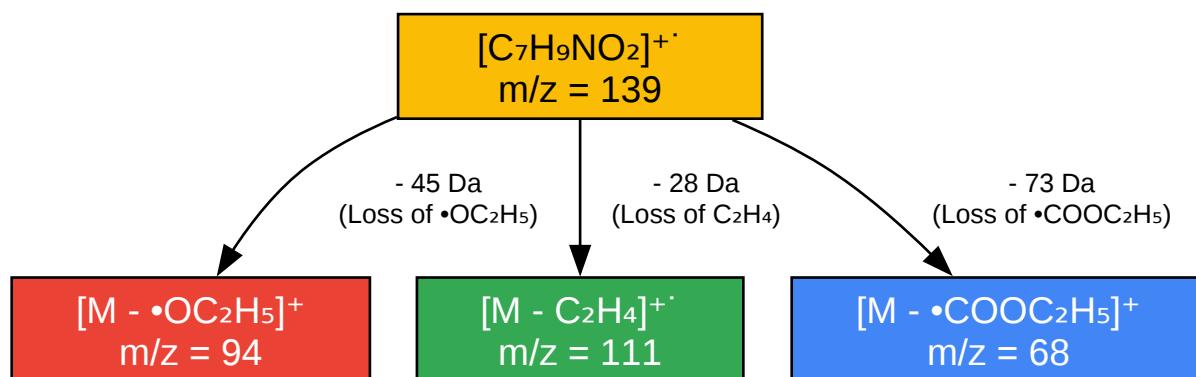
m/z	Ion Structure	Fragment Lost	Rationale
139	$[C_7H_9NO_2]^+$	-	Molecular Ion (M^+)
111	$[M - C_2H_4]^+$	Ethylene	McLafferty rearrangement, a characteristic fragmentation of ethyl esters. [10]
94	$[M - OC_2H_5]^+$	Ethoxy radical	Alpha-cleavage of the ester group, a common pathway. [11]
68	$[C_4H_4N]^+$	$-COOC_2H_5$	Cleavage of the entire ester group.

Fragmentation Analysis: The fragmentation of the molecular ion is dictated by the stability of the resulting fragments.

- Loss of Ethoxy Radical (m/z 94): A primary fragmentation is the cleavage of the C-O bond to lose an ethoxy radical ($\bullet OC_2H_5$, 45 Da), yielding a stable acylium ion.
- McLafferty Rearrangement (m/z 111): Although a classical McLafferty rearrangement requires a γ -hydrogen on the alkyl chain, a modified rearrangement involving the cyclopropyl

ring protons can lead to the loss of a neutral ethylene molecule (28 Da).

- Loss of the Ester Group (m/z 68): Cleavage of the bond between the cyclopropane ring and the carbonyl carbon results in the loss of the $\cdot\text{COOC}_2\text{H}_5$ radical (73 Da), leaving a cyanocyclopropyl cation.



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Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive analysis of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data provides an unambiguous and mutually reinforcing confirmation of the structure of **ethyl 1-cyanocyclopropanecarboxylate**. The ^1H NMR defines the proton connectivity and relative stereochemistry, the IR spectrum confirms the critical nitrile and ester functional groups, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns consistent with the proposed structure. This multi-technique approach represents a robust and self-validating system for chemical characterization, essential for ensuring quality and integrity in research and development settings.

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